Ru-MACHO(regR)

Description

Significance of Ruthenium Pincer Complexes in Contemporary Catalysis

Pincer ligands, first described in 1989, are tridentate ligands that coordinate to a metal center, typically in a meridional fashion, creating a "pincer-like" grip. researchgate.net Ruthenium complexes bearing these ligands, often referred to as Ruthenium Pincer Complexes (RPCs), have garnered significant attention in catalysis due to their exceptional balance of stability and reactivity. ugent.be This stability allows them to perform under challenging conditions, including high temperatures. researchgate.netacs.org

The versatility of RPCs stems from the ability to tune their electronic and steric properties through modifications of the pincer ligand and ancillary ligands. ugent.benih.govresearchgate.net This tunability enables their application in a diverse range of organic transformations. Key areas where ruthenium pincer complexes have shown significant impact include:

Hydrogenation and Dehydrogenation: These are perhaps the most prominent applications, encompassing the reduction of polar bonds (like esters, ketones, and imines) and the dehydrogenation of alcohols and other substrates. researchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org

Transfer Hydrogenation: RPCs are effective catalysts for the transfer of hydrogen between molecules. researchgate.netugent.be

C-C Coupling Reactions: Some RPCs are active in forming new carbon-carbon bonds. researchgate.net

C-H Borylation: Activation of relatively inert C-H bonds is another area where RPCs have shown utility. researchgate.net

Nucleophilic Addition: Catalysis of nucleophilic additions to carbonyl compounds has also been demonstrated. researchgate.net

Carbonylation Reactions: More recently, ruthenium pincer complexes have been explored for carbonylation reactions. nih.gov

The high efficiency, selectivity, and functional group tolerance often observed with pincer ruthenium catalysts distinguish them from traditional ruthenium catalysts. ugent.be

Historical Development and Industrial Relevance of Ru-MACHO(regR)

The development of Ru-MACHO(regR) is linked to the broader progress in ruthenium pincer complex chemistry for hydrogenation reactions. In 2006, the group of Milstein made significant contributions by introducing a new type of ruthenium catalyst utilizing pincer ligands for the hydrogenation of esters. rsc.org Building upon this foundation, Takasago International Corporation later reported Ru-MACHO as an efficient catalyst system. tcichemicals.comrsc.org

Ru-MACHO(regR) is particularly notable for its activity in alcoholic solvents and its resistance to deactivation by alcohol products, a common challenge with other catalysts. rsc.org This characteristic makes it highly suitable for reactions where alcohols are either reactants or products.

The industrial relevance of Ru-MACHO(regR) is underscored by its commercial availability and its application in large-scale processes. nih.govwikipedia.org It is considered one of the most industrially viable homogeneous ruthenium catalysts for ester hydrogenation. rsc.org A notable industrial application is its commercialization for the synthesis of 1,2-propanediol from bio-derived methyl lactate. wikipedia.org Furthermore, Ru-MACHO has been utilized in large-scale industrial applications such as the formation of ethyl acetate (B1210297) from ethanol (B145695) and the reformation of methanol-water mixtures. nih.gov

Research findings highlight the effectiveness of Ru-MACHO(regR) in various catalytic transformations:

Ester Hydrogenation: Ru-MACHO has been shown to efficiently hydrogenate esters to their corresponding alcohols. For instance, in the hydrogenation of ethyl 2,2-difluoro-2-phenylacetate, Ru-MACHO achieved high yields (up to 98%) under optimized conditions. rsc.org

Acceptorless Dehydrogenation: The catalyst promotes the formation of amides and imines from alcohols and amines via acceptorless dehydrogenation, with reported yields ranging from 35% to 95% for various substrates. nih.gov

Dehydrogenation of Glycerol (B35011): Ru-MACHO(regR) has been successfully employed in the dehydrogenation of glycerol for CO2 reduction, enabling the simultaneous production of lactic acid and formic acid. Under specific conditions (200 °C, 48 h, 3 mg catalyst), yields of 40% formic acid and 45% lactic acid were obtained. researchgate.netresearchgate.net

CO2 Hydrogenation: Both Ru-MACHO and its related complex, Ru-MACHO-BH, have demonstrated effectiveness in the amine-assisted homogeneous hydrogenation of CO2 to methanol (B129727). Ru-MACHO-BH, in particular, showed high activity and stability, achieving a turnover number (TON) of up to 9900 over 10 days. nih.gov

Below are some representative data points from research findings involving Ru-MACHO(regR):

| Reaction Type | Substrate(s) | Product(s) | Conditions | Yield / TON | Source |

| Ester Hydrogenation | Ethyl 2,2-difluoro-2-phenylacetate | 2,2-difluoro-2-phenylethanol | Batch, 100 °C, 1 h, H₂ (high pressure), NaOMe base | Up to 98% | rsc.org |

| Acceptorless Dehydrogenation (Amide Formation) | Alcohols + Amines | Amides | Toluene (B28343), 110 °C, KOH base | 35-95% | nih.gov |

| Acceptorless Dehydrogenation (Imine Formation) | Alcohols + Amines | Imines | Toluene, 110 °C, KOH base | 35-95% | nih.gov |

| Glycerol Dehydrogenation for CO₂ Reduction | Glycerol + CO₂ source | Formic Acid (FA) + Lactic Acid (LA) | 200 °C, 48 h, 3 mg Ru-MACHO(regR), KHCO₃ base | FA: 40%, LA: 45% | researchgate.netresearchgate.net |

| CO₂ Hydrogenation to Methanol (using Ru-MACHO-BH) | CO₂ + H₂ + (Di/poly)amine | Methanol | Reaction over 10 days | TON up to 9900 | nih.gov |

Note: The "interactive" nature of the data tables is limited to clear formatting within this text-based interface.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

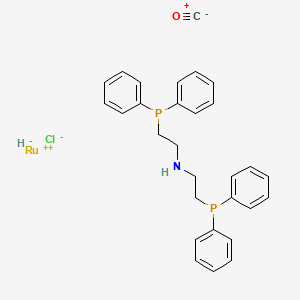

carbon monoxide;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydride;ruthenium(2+);chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NP2.CO.ClH.Ru.H/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;;/h1-20,29H,21-24H2;;1H;;/q;;;+2;-1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLZFUOZPWNQJJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClNOP2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1295649-40-9 | |

| Record name | Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation of Ru Macho Regr

Synthetic Methodologies for Ru-MACHO(regR) Precursors

The synthesis of catalytically active Ru-MACHO complexes often begins with the preparation of stable ruthenium(II) precursors. A variety of synthetic strategies have been developed to access these foundational molecules. One common approach involves the use of readily available ruthenium sources like [RuCl₂(C₆H₆)]₂, which can be combined with various phosphine (B1218219) ligands to generate active catalysts in situ. nih.gov

Another versatile method employs half-sandwich p-cymene (B1678584) ruthenium(II) complexes as starting materials. For instance, precursors such as (η⁶-p-cymene)Ru(P(OCH₂)₃CEt)(Br)Ph can be synthesized and subsequently reacted with other ligands to form the desired pincer complex. mdpi.com Research has also explored the synthesis of binuclear ruthenium(II) complexes, such as Ru₂(μ-η⁴-C₂O₄)(MeOH)₂(η⁶-p-cymene)₂₂, which can serve as "acceptor clips" in coordination-driven self-assembly processes to create more complex supramolecular structures. beilstein-journals.org

| Precursor Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| In Situ Catalyst System | [RuCl₂(C₆H₆)]₂ and phosphine ligands (e.g., dppm, dppe) | Forms active catalyst directly under reaction conditions. | nih.gov |

| Mononuclear Half-Sandwich Complex | (η⁶-p-cymene)Ru(P(OCH₂)₃CEt)(Br)Ph and KTtz | Allows for stepwise construction of the pincer complex. | mdpi.com |

| Binuclear "Acceptor Clip" Complex | Ru₂(μ-η⁴-C₂O₄)(MeOH)₂(η⁶-p-cymene)₂₂ and tetratopic imidazole (B134444) donor | Used for self-assembly of tetranuclear and octanuclear macrocycles. | beilstein-journals.org |

In Situ Activation and Generation of Active Catalytic Species

The Ru-MACHO complex as synthesized is a precatalyst and requires activation to generate the catalytically active species. chemrxiv.org The most common activation method involves reacting the complex with a strong base. acs.org This base-induced activation is understood to proceed via dehydrochlorination, a step that is critical for opening a coordination site for the substrate. acs.org

However, this activation process is not without its challenges. The "activated" form of Ru-MACHO can be unstable and prone to degradation, especially in the absence of a substrate to stabilize it. acs.orgacs.org Studies have shown that under basic conditions, the complex can undergo degradation pathways that include ligand cleavage, reassembly, and the reduction of the ruthenium center from Ru(II) to Ru(0). acs.org Quantum-chemical calculations suggest that the catalytic cycle proceeds through a metal-ligand-assisted pathway rather than a direct metal-ligand cooperation mechanism. acs.org

In certain catalytic applications, such as the hydrogenation of CO₂, a specific deactivation pathway has been identified. This involves the formation of inactive cationic ruthenium biscarbonyl monohydride complexes, [RuHPNP(R)(CO)₂]⁺. acs.orgresearchgate.net For the Ru-MACHO catalyst, this deactivation is often reversible; the biscarbonyl species can release a CO ligand under reaction conditions to regenerate the active catalyst. acs.orgresearchgate.net

| Process | Conditions/Reagents | Resulting Species/State | Key Findings | Reference |

|---|---|---|---|---|

| Base-Induced Activation | Strong base (e.g., Cs₂CO₃) | "Activated" dehydrochlorinated Ru complex | Generates the active catalyst but can be unstable without a substrate. | acs.orgacs.org |

| Catalyst Degradation | Basic conditions, no substrate | Ru(0) complexes, products of ligand cleavage | One decomposition product, [Ru(N(CH₂CH₂PPh₂)₃)CO], was found to be an active catalyst itself. | acs.org |

| Deactivation in CO₂ Hydrogenation | Presence of CO (from CO₂ reduction) | [RuHPNP(R)(CO)₂]⁺ | A reversible deactivation pathway for Ru-MACHO. | acs.orgresearchgate.net |

| Stabilization of Activated Form | Addition of phosphines (PMe₃, PPh₃) | Octahedral Ru(II) or trigonal-bipyramidal Ru(0) complexes | Phosphine addition enhances catalyst performance compared to the unstabilized "activated" form. | acs.org |

Structural Variations and Derivatives of the Ru-MACHO(regR) Framework

To enhance the performance, stability, and substrate scope of the Ru-MACHO catalyst, significant research has been dedicated to modifying its structure. These efforts have led to the development of a family of related catalysts with tailored properties. researchgate.net

A primary strategy for modification involves altering the substituents on the phosphorus atoms of the pincer ligand. chemrxiv.org By replacing the original phenyl groups (in Ru-MACHO) with others like isopropyl (iPr), cyclohexyl (Cy), or tert-butyl (t-Bu), researchers can fine-tune the steric and electronic properties of the catalyst. acs.org For example, novel trans-L monohydrido iPrRu-MACHO complex derivatives have been synthesized and shown to operate with high activity under mild conditions. chemrxiv.org

One of the most prominent and commercially available derivatives is Ru-MACHO-BH. researchgate.netrsc.orgrsc.org This compound, formally named Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), is highly effective for a range of reactions and has demonstrated remarkable stability and activity. researchgate.nettcichemicals.com For instance, it remained active for over 10 days in a continuous reaction, achieving a turnover number (TON) of 9,900. acs.orgresearchgate.net

Another innovative approach to structural modification is the heterogenization of the catalyst. The homogeneous Ru-MACHO complex has been directly incorporated into a porous organometallic polymer (POMP) via a Friedel-Crafts reaction. researchgate.net This Ru-Macho-POMP combines the high activity of the molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and recyclability. researchgate.net

| Derivative Name | Key Structural Modification | Notable Property | Reference |

|---|---|---|---|

| iPrRu-MACHO | Isopropyl groups on phosphorus atoms instead of phenyl groups. | Forms novel trans-L monohydrido derivatives with high activity. | chemrxiv.org |

| Ru-MACHO-BH | Incorporation of a tetrahydroborate (BH₄⁻) ligand. | Commercially available, highly active and stable catalyst. | researchgate.netresearchgate.nettcichemicals.com |

| Phosphine-Stabilized Activated Species | Addition of a PMe₃ or PPh₃ ligand to the activated complex. | Results in stable Ru(II) or Ru(0) complexes with enhanced performance. | acs.org |

| Ru-Macho-POMP | Immobilization of the Ru-MACHO complex within a porous organometallic polymer. | Creates an efficient and recyclable heterogeneous catalyst. | researchgate.net |

Catalytic Transformations Mediated by Ru Macho Regr

Dehydrogenation Reactions

Ru-MACHO is a proficient catalyst for dehydrogenation reactions, a class of reactions that involves the removal of hydrogen from a molecule. researchgate.net These transformations are highly atom-economical and are considered a green chemistry approach. The catalyst is particularly effective in acceptorless dehydrogenation, a process that does not require a sacrificial hydrogen acceptor to proceed, instead evolving hydrogen gas directly. nih.gov This capability is leveraged in the synthesis of valuable chemical compounds like amides and imines directly from alcohols and amines. nih.gov

Acceptorless Dehydrogenative Amidation

The formation of amide bonds is a fundamental transformation in organic chemistry. nih.gov Ru-MACHO facilitates the synthesis of amides through an acceptorless dehydrogenative coupling of alcohols and amines. nih.gov This method provides a direct and environmentally friendly alternative to traditional amidation methods, which often require harsh conditions or generate stoichiometric waste. nih.gov The reaction proceeds via a hemiaminal intermediate, which is formed from the initial dehydrogenative coupling of the alcohol and amine. This intermediate then undergoes a subsequent dehydrogenation step, also catalyzed by Ru-MACHO, to yield the final amide product. nih.gov

The Ru-MACHO catalyst effectively mediates the synthesis of secondary amides from the coupling of primary amines with a variety of alcohols. The reaction demonstrates good to excellent yields for a range of substrates, including simple linear aliphatic alcohols and those with β-branching. nih.gov The standard reaction protocol involves refluxing the alcohol and amine in toluene (B28343) with a catalytic amount of the Ru-MACHO precatalyst and a base such as potassium hydroxide (B78521) (KOH). nih.gov

Table 1: Ru-MACHO Catalyzed Synthesis of Secondary Amides nih.gov Reaction Conditions: 1 mmol amine, 1 mmol alcohol, 0.01 mmol Ru-MACHO, 0.15 mmol KOH, 1.0 mL toluene, 110 °C, 8 - 12h. Isolated yields.

| Entry | Amine | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | 1-Butanol | N-Benzylbutanamide | 85 |

| 2 | Benzylamine | 1-Hexanol | N-Benzylhexanamide | 88 |

| 3 | Benzylamine | Isobutanol | N-Benzyl-2-methylpropanamide | 95 |

| 4 | Aniline | 1-Butanol | N-Phenylbutanamide | 77 |

| 5 | Aniline | Isobutanol | N-Phenyl-2-methylpropanamide | 71 |

In addition to secondary amides, Ru-MACHO has shown good reactivity for the synthesis of tertiary amides through the dehydrogenative coupling of secondary amines with alcohols. nih.gov This demonstrates the catalyst's versatility and broad substrate scope. The reaction conditions are similar to those used for secondary amide synthesis, highlighting the robustness of the catalytic system. nih.gov

Table 2: Ru-MACHO Catalyzed Synthesis of Tertiary Amides nih.gov Reaction Conditions: 1 mmol amine, 1 mmol alcohol, 0.01 mmol Ru-MACHO, 0.15 mmol KOH, 1.0 mL toluene, 110 °C, 8 - 12h. Isolated yields.

| Entry | Amine | Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dibutylamine | 1-Butanol | N,N-Dibutylbutanamide | 78 |

| 2 | Piperidine | 1-Butanol | 1-(Piperidin-1-yl)butan-1-one | 75 |

| 3 | Dibutylamine | Isobutanol | N,N-Dibutyl-2-methylpropanamide | 65 |

| 4 | Piperidine | Isobutanol | 2-Methyl-1-(piperidin-1-yl)propan-1-one | 68 |

Dehydrogenative Imine Formation

The same Ru-MACHO catalytic system can be applied to the synthesis of imines from alcohols and amines. nih.gov The formation of either an amide or an imine is dependent on the stability of the common hemiaminal intermediate. nih.gov When secondary alcohols are used, the reaction pathway favors the formation of ketimines. nih.gov

Ru-MACHO demonstrates notable efficiency in the synthesis of secondary ketimines from the reaction of secondary alcohols and primary amines. nih.gov This transformation provides a direct route to these valuable compounds, again through an acceptorless dehydrogenation process. The yields for this reaction are generally good, showcasing an improved method for ketimine synthesis. nih.gov

Table 3: Ru-MACHO Catalyzed Synthesis of Secondary Ketimines nih.gov Reaction Conditions: 1 mmol amine, 1 mmol alcohol, 0.01 mmol Ru-MACHO, 0.15 mmol KOH, 1.0 mL toluene, 110 °C, 8 - 12h. Isolated yields of the corresponding amine after reduction with sodium borohydride (B1222165).

| Entry | Amine | Alcohol | Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | 2-Pentanol | 85 |

| 2 | Aniline | 2-Pentanol | 75 |

| 3 | Benzylamine | Cyclohexanol | 95 |

| 4 | Aniline | Cyclohexanol | 85 |

Alcohol Dehydrogenation

The dehydrogenation of alcohols is a key step in the Ru-MACHO catalyzed synthesis of amides and imines. nih.gov The catalyst facilitates the oxidation of both primary and secondary alcohols. nih.govresearchgate.net In these reactions, the alcohol is initially dehydrogenated to form an aldehyde or ketone intermediate. This intermediate then reacts with an amine to form a hemiaminal, which is the precursor to the final imine or amide product. nih.gov The ability of the Ru-MACHO family of catalysts to perform dehydrogenation of alcohols is a core feature of their reactivity and has been explored in various contexts beyond amidation and imination, such as in hydrogen autotransfer reactions. researchgate.net The process is considered a sustainable method as it avoids the use of stoichiometric oxidants and produces hydrogen gas as the only byproduct. mdma.ch

Polyol Dehydrogenation for Value-Added Chemicals

The catalytic conversion of polyols, such as glycerol (B35011) and glycols derived from biomass, into more valuable chemical products is a key aspect of sustainable chemistry. Ru-MACHO catalysts have been investigated for these transformations.

Ru-MACHO(regR) has been identified as an effective catalyst for the simultaneous production of lactic acid and formic acid from the dehydrogenation of glycerol, which can be coupled with the reduction of carbon dioxide (CO₂). researchgate.net This one-pot process enhances atom economy by converting low-cost glycerol into two value-added chemicals. researchgate.net Research has shown that under specific conditions, significant yields of both formic acid and lactic acid can be obtained. researchgate.netablesci.com Pincer-type ruthenium complexes, including Ru-MACHO, are noted for their high activity in generating hydrogen from glycerol while selectively producing lactic acid. researchgate.net Studies have achieved high yields of lactic acid at relatively mild temperatures. researchgate.net

Table 2: Glycerol Dehydrogenation using Ru-MACHO(regR)

| Catalyst | Temperature (°C) | Duration (h) | Formic Acid Yield (%) | Lactic Acid Yield (%) |

| Ru-MACHO(regR) | 200 | 48 | 40 | 45 |

Data sourced from a study on the one-pot production of lactic and formic acid from glycerol. researchgate.netablesci.com

Ru-MACHO has been shown to be an efficient homogeneous catalyst for the reversible dehydrogenation of ethylene glycol. osti.gov This reaction is of interest for liquid organic hydrogen carrier (LOHC) systems, where hydrogen can be stored in chemical bonds and released through catalytic dehydrogenation. osti.gov The dehydrogenation of ethylene glycol by ruthenium pincer complexes can lead to the synthesis of oxalamides when coupled with amines, a process that is also reversible through hydrogenation with the same catalyst. In contrast to some other catalysts that produce unselective oligomers, the dehydrogenation of neat 1,4-butanediol to γ-butyrolactone in the presence of Ru-MACHO has been studied, though it was found to be less efficient than the dehydrogenation of ethanol (B145695). osti.gov The hydrogenolysis of glycerol over Ru-Co/ZrO₂ catalysts can produce both 1,2-propanediol and ethylene glycol. mdpi.com Furthermore, the selective hydrogenolysis of xylitol over supported ruthenium catalysts can also yield ethylene glycol and propylene glycol (1,2-propanediol).

Hydrogenation Reactions

The Ru-MACHO family of catalysts is highly regarded for its performance in hydrogenation reactions, which are essentially the reverse of dehydrogenation. researchgate.net These catalysts are particularly effective for the hydrogenation of esters to alcohols, a reaction of significant industrial relevance. researchgate.net The hydrogenation of methyl lactate to produce 1,2-propanediol with high optical purity has been demonstrated on an industrial scale using a Ru-MACHO catalyst. researchgate.net

The applications of Ru-MACHO extend to the hydrogenation of a variety of other substrates, including:

Nitriles to primary amines researchgate.net

Sugars researchgate.net

Carbon dioxide and bicarbonate to formic and lactic acid (transfer hydrogenation from glycerol) researchgate.net

α,β-unsaturated carbonyl compounds to allylic alcohols researchgate.net

Carbon dioxide to methanol (B129727) digitellinc.com

The catalyst's high functional group tolerance and activity under relatively mild conditions make it a valuable tool in synthetic chemistry. It operates efficiently in alcoholic solvents and is not deactivated by the alcohol products, which is a significant advantage.

Ester Hydrogenation

The reduction of esters to their corresponding alcohols is a fundamental transformation in organic chemistry. Ru-MACHO(regR) has proven to be a highly effective catalyst for this process, offering a valuable alternative to traditional, often stoichiometric, reducing agents.

Reductive Conversion of Esters to Alcohols

Ru-MACHO(regR) and its related systems, such as Ru-MACHO®-BH, are renowned for their ability to catalyze the hydrogenation of a wide array of ester substrates under relatively mild conditions. researchgate.net These catalysts are particularly noted for their applicability across various solvents, including methanol and THF, and their thermal stability allows for the reduction of sterically demanding substrates. nih.gov The catalytic system often requires the presence of a base, such as sodium methoxide (B1231860), to generate the active catalytic species, although base-free conditions are possible with variants like Ru-MACHO®-BH. nih.govulisboa.pt

Research has demonstrated high yields for the conversion of various esters to alcohols. For instance, the hydrogenation of methyl benzoate and benzyl 4-methoxybenzoate derivatives proceeds with yields of 90% and 92% respectively, under 5 MPa of hydrogen pressure in methanol. nih.gov The catalyst's utility extends to more complex molecules, showcasing its broad functional group tolerance.

| Substrate | Catalyst System | Conditions | Product | Yield (%) |

| Methyl 2-furoate | Ru-MACHO® (0.1 mol%) / NaOMe (0.1 eq.) | H₂ (5 MPa), MeOH, 16 h | (Furan-2-yl)methanol | 90 |

| Methyl 4-methoxybenzoate | Ru-MACHO® (0.1 mol%) / NaOMe (0.1 eq.) | H₂ (5 MPa), MeOH, 16 h | (4-Methoxyphenyl)methanol | 98 |

| Benzyl 4-methoxybenzoate | Ru-MACHO®-BH (0.1 mol%) | H₂ (5 MPa), THF, 80 °C, 16 h | (4-Methoxyphenyl)methanol | 92 |

| Methyl nicotinate | Ru-MACHO®-BH (0.1 mol%) | H₂ (5 MPa), THF, 80 °C, 16 h | (Pyridin-3-yl)methanol | 86 |

Continuous Flow Hydrogenation Methodologies

The transition from batch to continuous flow processes represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and efficiency. Ru-MACHO(regR) has been successfully implemented in such systems for ester hydrogenation. A notable application is the development of a continuous flow protocol for the synthesis of 2,2-difluoro-2-phenylethanol, an important precursor for a β2-adrenergic receptor agonist. bwise.kr

This process utilizes commercially available Ru-MACHO(regR) and sodium methoxide as the base. bwise.kr The optimization of this flow process resulted in a high-yielding and scalable method with a very low catalyst loading of 0.065 mol%. digitellinc.com The system was successfully operated for over 6 hours, demonstrating its robustness and potential for industrial application. digitellinc.com The development of this continuous flow method provides a sustainable and safer alternative to traditional stoichiometric reductions using reagents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄). bwise.kr

| Substrate | Catalyst System | Flow Rate (liquid) | H₂ Flow Rate | Pressure | Temperature | Yield (%) | Throughput |

| Ethyl 2,2-difluoro-2-phenylacetate | Ru-MACHO (0.065 mol%) / NaOMe | 0.4 mL/min | 30 mL/min | 20 bar | 60 °C | 98 | 3.7 g/h |

Carbon Dioxide Hydrogenation

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a critical area of research for sustainable chemistry. Ru-MACHO(regR) has shown significant promise in the catalytic hydrogenation of CO₂ to valuable chemicals, including methanol, formic acid, and formaldehyde.

Amine-Assisted Methanol Synthesis from Carbon Dioxide

A highly effective strategy for the conversion of CO₂ to methanol involves an amine-assisted homogeneous hydrogenation process, where Ru-MACHO(regR) and its borohydride variant, Ru-MACHO®-BH, have proven to be exceptional catalysts. bwise.krdigitellinc.com This process typically occurs in two steps: the initial formylation of an amine with CO₂ and H₂, followed by the hydrogenation of the resulting formamide to methanol, regenerating the amine in the process. bwise.krdigitellinc.com

Studies have shown that di- and polyamines are particularly effective in this transformation when used in conjunction with Ru-MACHO(regR). bwise.krdigitellinc.com The catalyst exhibits remarkable stability and activity, with Ru-MACHO®-BH achieving a turnover number (TON) of 9900 and remaining active for over 10 days of continuous reaction. bwise.krdigitellinc.com A self-separating multiphasic system has also been developed, facilitating catalyst recycling and product isolation. In this system, a modified Ru-MACHO(regR) catalyst was recycled over ten runs, achieving a total TON of 19,200 for methanol with an average selectivity of 96%. researchgate.net

| Catalyst | Amine | Conditions | Product | Max. TON |

| Ru-MACHO®-BH | Pentaethylenehexamine (PEHA) | 125–165 °C, ethereal solvent | Methanol | 9900 |

| Modified Ru-MACHO-C₁₂ | N,N'-Dimethylethylenediamine (DMEDA) | 145 °C, 200 bar H₂, n-decane | Methanol | 19200 (total over 10 runs) |

Hydrogenation of Captured Carbon Dioxide Species

An innovative approach to CO₂ utilization involves the direct hydrogenation of captured CO₂ species, such as carbamates and carbonates. Ru-MACHO(regR) has been identified as a catalyst capable of mediating these transformations. bwise.kr For instance, a Ru-MACHO®-derived dihydride has been shown to stoichiometrically reduce dimethylammonium dimethylcarbamate to formate. bwise.kr

Furthermore, a heterogenized catalytic system has been developed where CO₂ is first captured by aminated silica (B1680970) and subsequently hydrogenated to methanol using a Ru-MACHO™ catalyst. nih.gov This integrated capture and conversion process operates at 155 °C with H₂ and CO₂ pressures of 75 and 2 bar, respectively. nih.gov High turnover numbers were observed, particularly when the silica was aminated with secondary amines. nih.gov The hydrogenation of dimethylcarbamate to methanol has been achieved using Ru-MACHO-BH₄ at 155 °C and 50 bar H₂, yielding a turnover number of 19.

| Captured CO₂ Species | Catalyst System | Conditions | Product | Turnover Number (TON) |

| CO₂ on aminated silica (secondary amines) | Ru-MACHO™ | 155 °C, 75 bar H₂, 2 bar CO₂ | Methanol | High |

| Dimethylammonium dimethylcarbamate | Ru-MACHO-BH₄ (1 mol%) | 155 °C, 50 bar H₂, THF, with K₃PO₄ | Methanol | 19 |

Carbon Dioxide Hydrogenation to Formic Acid and Formaldehyde

Ru-MACHO(regR) and its derivatives are also highly effective for the hydrogenation of CO₂ to formic acid. The homogeneous Ru-MACHO(regR) catalyst has demonstrated exceptional performance, achieving a turnover number of up to 212,139 for the production of formate. bwise.kr A heterogenized version, Ru-MACHO-POMP (porous organometallic polymer), has been developed and shows remarkable tolerance to carbon monoxide, a common impurity in industrial hydrogen streams. bwise.kr This catalyst maintains its activity for CO₂ hydrogenation to formic acid even in the presence of high concentrations of CO. bwise.kr

The reduction of CO₂ to formaldehyde is a more challenging transformation. While research has shown the direct observation of free formaldehyde from the borane reduction of CO₂ catalyzed by a polyhydride ruthenium complex, the specific use of Ru-MACHO(regR) for this direct conversion is less documented. nih.gov However, mechanistic studies of CO₂ hydrogenation to methanol catalyzed by other ruthenium complexes, such as Ru-Triphos, suggest that the transformation can proceed through a formaldehyde intermediate within the coordination sphere of the metal center. nih.gov

| Product | Catalyst System | Conditions | Turnover Number (TON) | Yield (%) |

| Formate | Ru-MACHO | 3 M Triethylamine (TEA) solvent | 212,139 | 85 |

| Formic Acid | Ru-MACHO-POMP | 3 M Triethylamine (TEA) solvent | - | - |

Epoxide Hydrogenation

The ruthenium pincer complex, Ru-MACHO, has emerged as an effective catalyst for the hydrogenation of epoxides. This transformation is a significant synthetic tool, providing a direct route to alcohols from readily available epoxide starting materials. The catalysis proceeds via ring-opening of the epoxide, followed by reduction. A key feature of this catalytic system is its ability to control the regioselectivity of the ring-opening, leading preferentially to specific alcohol isomers.

Regioselectivity in Epoxide Ring Opening

The regioselectivity observed in the Ru-MACHO-catalyzed hydrogenation of terminal epoxides is a defining characteristic of this system. The reaction exclusively favors the formation of secondary alcohols, which indicates a highly selective ring-opening process where the hydride attacks the more substituted carbon atom of the epoxide ring (Markovnikov addition). dicp.ac.cnnih.gov This selectivity is attributed to the mechanism involving metal-ligand cooperation. dicp.ac.cnacs.org

The proposed mechanism suggests the formation of a ruthenium trans-dihydride species. The interaction between this active catalyst and the epoxide is thought to involve the acidic amine proton of the ligand interacting with the epoxide oxygen, while the metal hydride approaches the less sterically hindered terminal carbon. dicp.ac.cn This preferential approach facilitates the cleavage of the C-O bond at the more substituted carbon, leading to the selective formation of the secondary alcohol product. dicp.ac.cn This high degree of regioselectivity is maintained across a wide range of terminal epoxides, making it a reliable method for the synthesis of branched alcohols. dicp.ac.cn

Unsaturated Carbonyl Compound Hydrogenation

Ru-MACHO and its derivatives are effective catalysts for the hydrogenation of unsaturated carbonyl compounds. A key challenge in this area is achieving chemoselectivity, specifically the reduction of either the carbon-carbon double bond or the carbonyl group. Ru-MACHO-based systems have shown the ability to selectively target the carbonyl group, providing access to valuable allylic alcohols.

Hydrogenation of α,β-Unsaturated Ketones and Aldehydes

The hydrogenation of α,β-unsaturated ketones and aldehydes can lead to three potential products: the saturated ketone or aldehyde, the allylic alcohol, or the fully saturated alcohol. The distribution of these products is highly dependent on the catalyst and reaction conditions. Ruthenium-based catalysts, in general, are known to be active in such transformations. mdpi.com The Ru-MACHO system, particularly when heterogenized, has been investigated for its ability to steer this reaction towards a specific outcome. researchgate.netacs.org The interaction between the catalyst's active sites and the substrate's functional groups plays a crucial role in determining the reaction pathway. researchgate.net

Chemoselective Reduction of α,β-Unsaturated Carbonyls to Allylic Alcohols

A significant application of Ru-MACHO catalysis is the highly chemoselective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes and ketones to yield allylic alcohols. researchgate.netacs.org These products are important intermediates in the fine chemical industry. researchgate.net While the homogeneous Ru-MACHO catalyst is active, a heterogenized version, Ru-Macho-POMP, created by polymerizing the catalyst, has been shown to be a highly efficient and recyclable catalyst for this transformation. researchgate.netacs.orgacs.org

Using cinnamaldehyde as a model substrate, the Ru-Macho-POMP catalyst demonstrated excellent performance, achieving high chemoselectivity for the corresponding allylic alcohol. researchgate.netacs.org This system operates without the need for external base additives and shows high catalytic activity and stability. researchgate.net The high performance is attributed to factors including the hydrogen bond interaction and the basicity of the polymer support. researchgate.net

Table 2: Chemoselective Hydrogenation of Cinnamaldehyde using a Heterogenized Ru-MACHO Catalyst

Performance metrics for the reduction of cinnamaldehyde to cinnamyl alcohol.

| Metric | Value |

|---|---|

| Turnover Frequency (TOF) | 920 h⁻¹ researchgate.netacs.org |

| Turnover Number (TON) | 2750 researchgate.netacs.org |

| Chemoselectivity (to Allylic Alcohol) | 99% researchgate.netacs.org |

Source: Data adapted from Inorganic Chemistry, 2021. researchgate.netacs.org

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds. The Ru-MACHO catalyst facilitates a "hydrogen borrowing" strategy, enabling the synthesis of chiral amines from racemic secondary alcohols and an amine source. acs.org This process is highly atom-economical, generating water as the only byproduct. acs.org

In a notable application, Ru-MACHO catalyzes the diastereoselective N-alkylation of Ellman's chiral tert-butanesulfinamide with a range of racemic secondary alcohols. acs.org This one-step method transforms racemic starting materials into valuable enantiopure α-chiral amines, a process that conventionally requires a three-step sequence of oxidation, condensation, and reduction. acs.org

The proposed catalytic cycle involves the Ru-MACHO catalyst first oxidizing the racemic alcohol to a ketone, generating a ruthenium hydride intermediate. acs.org The ketone then undergoes condensation with the sulfinamide to form a sulfinylimine. Finally, the ruthenium hydride species reduces the sulfinylimine to produce the α-chiral tert-butanesulfinylamine with high diastereoselectivity. acs.org The reaction accommodates a variety of benzylic secondary alcohols.

Table 3: Diastereoselective Reductive Amination of Racemic Secondary Alcohols with (R)-tert-Butanesulfinamide using Ru-MACHO

Demonstrates the yield and diastereomeric ratio (dr) for the synthesis of various α-chiral tert-butanesulfinylamines.

| Racemic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| 1-Phenylethan-1-ol | 89 | >95:5 |

| 1-(4-Methoxyphenyl)ethan-1-ol | 82 | >95:5 |

| 1-(4-Bromophenyl)ethan-1-ol | 81 | >95:5 |

| 1-(Naphthalen-2-yl)ethan-1-ol | 73 | >95:5 |

| 1-Phenylpropan-1-ol | 85 | >95:5 |

| Diphenylmethanol | 80 | - |

Source: Data adapted from Journal of the American Chemical Society, 2014. acs.org

Selective Reductive Amination of Furfurals

The conversion of biomass-derived compounds into valuable chemicals is a cornerstone of sustainable chemistry. Furfural, a key platform molecule derived from lignocellulosic biomass, can be upgraded to furfurylamines, which are important intermediates in the pharmaceutical and agrochemical industries. The Ru-MACHO catalyst system has proven effective in this transformation.

An efficient and highly selective method for the synthesis of furfurylamines involves the transfer hydrogenative, base-free reductive amination of furfurals with anilines. researchgate.net This process utilizes the commercially available Ru-MACHO-BH as the catalyst, with isopropanol serving as the hydrogen donor. The reaction proceeds under mild conditions, typically at 90°C, and is notable for its high chemoselectivity. researchgate.net The presence of a drying agent, such as magnesium sulfate, is beneficial for the reaction. researchgate.net

The scope of this methodology is broad, tolerating a variety of substituents on the aniline partner. Research indicates that anilines bearing electron-withdrawing groups tend to exhibit higher activity compared to those with electron-donating groups. researchgate.net This catalytic system provides a valuable, environmentally favorable route to furfurylamines from renewable resources. researchgate.net

| Furfural Derivative | Aniline Derivative | Yield (%) |

|---|---|---|

| Furfural | Aniline | Moderate to Excellent |

| Furfural | Aniline with Electron-Withdrawing Group | High |

| Furfural | Aniline with Electron-Donating Group | Moderate |

N-Formylation of Amines

Formamides are crucial building blocks in organic synthesis and are present in many pharmaceuticals. Traditional methods for their synthesis often rely on stoichiometric and toxic reagents. The catalytic N-formylation of amines using carbon dioxide (CO₂) and hydrogen (H₂) represents a more sustainable and atom-economical alternative.

Highly efficient catalyst systems based on ruthenium-pincer-type complexes, structurally related to Ru-MACHO, have been developed for this transformation. nih.govcolab.ws These catalysts afford the corresponding formamides with outstanding productivity and selectivity. nih.gov The reactions are capable of achieving very high turnover numbers, demonstrating the robustness of the catalyst. nih.govcolab.ws This process is applicable to a wide variety of primary and secondary amines. researchgate.net A key advantage of this methodology is the potential for catalyst recycling, which has been demonstrated over multiple runs without a significant loss of activity, highlighting its potential for practical, cost-effective application. nih.gov

| Amine Substrate | Product | Productivity/Selectivity |

|---|---|---|

| Primary Aliphatic Amines | N-alkylformamide | High |

| Secondary Aliphatic Amines | N,N-dialkylformamide | Excellent |

| Alicyclic Secondary Amines | N-formyl-cycloalkane | High |

| Aromatic Primary Amines | N-arylformamide | High |

Other Chemical Transformations

Beyond the aforementioned reactions, Ru-MACHO demonstrates significant catalytic activity in other important chemical transformations, including intramolecular cyclizations and C1 functionalizations.

Dehydrogenative Intramolecular Macrolactonization

Macrolactones are a class of macrocyclic compounds that are prevalent in natural products and are of significant interest due to their diverse biological activities. Their synthesis, however, can be challenging. A novel and efficient protocol for the synthesis of macrolactones has been developed utilizing Ru-MACHO as a catalyst. nih.govresearchgate.net

This method involves the intramolecular dehydrogenative coupling of primary dihydroxy compounds. nih.gov The reaction is typically carried out in the presence of cesium carbonate (Cs₂CO₃) as a base. nih.govresearchgate.net This protocol is highly atom-economical as it does not require an external oxidant or other additives, producing only hydrogen gas as a byproduct. nih.gov The methodology has been successfully applied to synthesize a range of 11- to 21-membered macrolactones from various long-chain diols, demonstrating its versatility. nih.govresearchgate.net The efficiency of the cyclization is influenced by factors such as the length of the spacer between the hydroxyl groups and the use of high-dilution conditions. researchgate.net

| Dihydroxy Compound Substrate | Resulting Macrolactone Ring Size | Yield |

|---|---|---|

| Long-chain primary diol (C10) | 11-membered | Good to Moderate |

| Long-chain primary diol (C12) | 13-membered | Good to Moderate |

| Long-chain primary diol (C14) | 15-membered | Good to Moderate |

| Long-chain primary diol (C20) | 21-membered | Good to Moderate |

Selective N-Methylation of Alcohols Utilizing C1 Sources

The introduction of methyl groups into organic molecules is a fundamental transformation in synthetic chemistry. Utilizing methanol as a sustainable and readily available C1 source for methylation reactions is a key goal in green chemistry. The Ru-MACHO-BH catalyst has been successfully employed for the selective β-methylation of a wide range of alcohols. researchgate.net

This catalytic system uses methanol as both the methylating agent and the reaction medium, achieving excellent selectivity (>99%) and fair to high yields (up to 94%). researchgate.net The reaction proceeds with low catalyst loadings and has been shown to be effective for a broad scope of structurally diverse aryl, aliphatic, and cyclic alcohols. researchgate.net In some cases, Ru-MACHO has been used in combination with other catalysts, such as Shvo's diruthenium complex, for the selective cross-coupling of methanol with 2-arylethanols through a "borrowing hydrogen" methodology. rsc.org This approach represents an efficient and environmentally benign strategy for C-C bond formation using a renewable C1 feedstock. rsc.org

| Alcohol Substrate | Methylated Product | Yield (%) |

|---|---|---|

| 2-Arylethanols | β-Methylated 2-arylethanol | Up to 94 |

| Primary Aliphatic Alcohols | β-Methylated primary alcohol | Good |

| Cyclic Alcohols | β-Methylated cyclic alcohol | Good |

| 1-Phenylethanol (B42297) | 2-Methyl-1-phenylpropan-1-ol | High |

Mechanistic Insights into Ru Macho Regr Catalysis

Elucidation of Catalytic Cycles

The catalytic cycles mediated by Ru-MACHO(regR) often involve the interplay between the ruthenium metal center and the functional groups on the PNP ligand. These cooperative effects facilitate substrate activation and product formation.

A prominent feature of Ru-MACHO(regR) catalysis is the involvement of Metal-Ligand Cooperation (MLC). The PNP ligand, with its secondary amine functionality, plays an active role in the catalytic process alongside the ruthenium center. The catalytic cycle does not solely rely on redox chemistry at the metal but rather on cooperative interactions between substrates and the basic site of the ligand and the electrophilic metal center nih.gov. This cooperation often involves the reversible protonation and deprotonation of the amine nitrogen on the ligand, coupled with changes in the coordination sphere and oxidation state of the ruthenium atom nih.govwikipedia.orgresearchgate.net. The amine proton and the hydride ligand both interact with the substrate during catalysis wikipedia.org. This amine-amide metal-ligand cooperation is central to many transformations catalyzed by Ru-MACHO catalysts niser.ac.in.

Ru-MACHO(regR) is frequently employed in reactions proceeding via a hydrogen borrowing (also known as hydrogen autotransfer) mechanism. This strategy involves the catalyst initially dehydrogenating a substrate (typically an alcohol) to form a reactive intermediate (e.g., a carbonyl compound) cardiff.ac.ukresearchgate.net. This intermediate then undergoes a subsequent reaction, such as condensation with an amine or carbon-carbon bond formation, before the catalyst transfers the "borrowed" hydrogen back to the new species to yield the final product cardiff.ac.uk. In these reactions, alcohols can effectively be used as alkylating agents, with water often being the sole byproduct cardiff.ac.ukresearchgate.net. For example, in the synthesis of γ-butyrolactones, Ru-MACHO-BH has been shown to be a valuable catalyst in hydrogen autotransfer reactions involving 1,2-diols and malonates rsc.org.

Beyond the classical MLC and hydrogen borrowing, other metal-ligand-assisted pathways can be operative depending on the specific reaction. For instance, in the dehydrogenative coupling of amines and alcohols to form amides and imines, a common hemiaminal intermediate is generated after the initial dehydrogenation nih.gov. The Ru-MACHO catalyst can then facilitate further dehydrogenation of the hemiaminal to form the amide product nih.gov. If the hemiaminal structure prevents further dihydrogen elimination, imine formation through dehydration can be favored nih.gov. Computational studies have also explored mechanisms where the NH bond of the ligand does not necessarily need reversible cleavage for catalysis carla-hd.de.

Role of Ruthenium Oxidation States in Catalysis

Ruthenium complexes are known to exhibit a range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common in their compounds wikipedia.orgwikipedia.org. In Ru-MACHO(regR) catalysis, the ruthenium oxidation state plays a critical role in the different steps of the catalytic cycle.

Identification of Transient Intermediates and Active Species

Identifying transient intermediates is key to understanding the mechanistic pathways. In reactions like the dehydrogenative coupling of amines and alcohols, a hemiaminal intermediate has been identified nih.gov. For hydrogenation reactions, intermediates involving the interaction of the substrate with both the amine proton and the metal-hydride are proposed wikipedia.org. Computational and experimental studies, including techniques like isotopic tracer techniques and NMR analysis, are employed to probe these intermediates and confirm proposed reaction paths researchgate.netresearchgate.net.

In the context of CO2 hydrogenation to methanol (B129727) catalyzed by Ru-MACHO, a catalyst deactivation pathway involving the formation of ruthenium biscarbonyl monohydride cationic complexes, [RuHPNPR(CO)2]+, has been identified nih.gov. Notably, with Ru-MACHO, this biscarbonyl species could be converted back to the active species through CO dissociation, demonstrating a pathway for catalyst regeneration nih.gov.

The active species in Ru-MACHO catalysis is often generated in situ from a precatalyst. For instance, Ru-MACHO(regR)-BH (Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), CAS 1295649-41-0) is a commercially available borohydride (B1222165) derivative that can act as a highly effective one-component catalyst for certain hydrogenations without added base fishersci.cachemrxiv.org. The activation of precatalysts like Ru-MACHO with a base is often required to form the catalytically active species nih.govrsc.org.

Research findings on the catalytic activity of Ru-MACHO(regR) in specific reactions provide valuable data for understanding its mechanism.

| Reaction Type | Substrates | Key Intermediate(s) Proposed | Noteworthy Mechanistic Feature(s) | Reference |

| Dehydrogenative Amide Formation | Amine + Alcohol | Hemiaminal | Metal-Ligand Cooperation, Dihydrogen Elimination | nih.gov |

| Dehydrogenative Imine Formation | Amine + Alcohol | Hemiaminal | Metal-Ligand Cooperation, Dehydration | nih.gov |

| Ester Hydrogenation | Ester | Not explicitly stated | Metal-Ligand Cooperation, involves Ru(0) species | carla-hd.de |

| Hydrogen Borrowing (e.g., N-alkylation) | Alcohol + Nucleophile (e.g., Amine) | Carbonyl (from alcohol) | Dehydrogenation-Condensation-Hydrogenation sequence | cardiff.ac.uk |

| Epoxide Hydrogenation | Epoxide | Not explicitly stated | Branched-selective, potential Noyori-type MLC | chemrxiv.org |

| Glycerol (B35011) Dehydrogenation | Glycerol | Analyzed by NMR/Isotopic Tracers | Possible parallel dehydrogenation/dehydration pathways | researchgate.netresearchgate.net |

| CO2 Hydrogenation to Methanol | CO2, H2, Amine | Formamide | Amine-assisted, catalyst deactivation/reactivation | nih.gov |

This table summarizes some key reactions and associated mechanistic aspects reported for Ru-MACHO catalysts, highlighting the diverse applications and the consistent theme of metal-ligand cooperation and hydrogen borrowing pathways.

Computational Chemistry Approaches

Computational methods, particularly DFT, are extensively used to elucidate the intricate reaction pathways catalyzed by Ru-MACHO(regR). These studies aim to map out the potential energy surfaces, identify intermediates and transition states, and understand the factors governing catalytic efficiency and selectivity researchgate.netnih.govumich.edursc.org.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations have been instrumental in detailing the mechanisms of various reactions catalyzed by Ru-MACHO(regR), including the hydrogenation of CO2 and carbamic acids, and the dehydrogenation of methanol researchgate.netnih.govumich.edu. These studies often reveal multi-step processes involving substrate coordination, hydride transfer, proton transfer, and product dissociation researchgate.netumich.edu. For instance, in the hydrogenation of CO2 to methanol, DFT studies have explored pathways involving the formation of carbamate (B1207046) intermediates and subsequent reduction steps umich.edu. Similarly, the dehydrogenation of methanol has been investigated computationally to understand the formation of syngas (CO and H2) nih.gov.

Determination of Rate-Determining Steps and Energy Barriers

Identifying the rate-determining step (RDS) and calculating the associated energy barriers are critical outcomes of DFT studies, as these provide quantitative measures of reaction kinetics rsc.orgresearchgate.net. For Ru-MACHO catalyzed reactions, DFT calculations have pinpointed different steps as rate-determining depending on the specific substrate and reaction conditions researchgate.netnih.gov. For example, in the hydrogenation of CO2, a concerted hydride and proton transfer step has been identified as the RDS researchgate.net. In the acceptorless dehydrogenation of methanol catalyzed by a MACHO-type Ru complex, the H2 release step after methanol dehydrogenation was found to be rate-determining, with a calculated Gibbs free energy barrier of 32.5 kcal/mol nih.gov. These energy barriers are crucial for understanding and potentially optimizing catalytic efficiency.

Table 1: Calculated Gibbs Free Energy Barriers for Rate-Determining Steps

| Reaction | Rate-Determining Step | Calculated Gibbs Free Energy Barrier (kcal/mol) | Source |

| CO2 Hydrogenation (to methanol) | Concerted hydride and proton transfer | Not explicitly quantified in snippet | researchgate.net |

| Methanol Dehydrogenation (to syngas) | H2 release after methanol dehydrogenation | 32.5 | nih.gov |

| Hydrogenation of carbamic acids (DMCA, MCA) | First hydride transfer reaction | More difficult than concerted transfer | researchgate.net |

Analysis of Electronic and Steric Effects of Ligand Architecture

The electronic and steric properties of the PNP pincer ligand in Ru-MACHO(regR) play a significant role in modulating the catalyst's activity and selectivity wiley-vch.deuvic.ca. DFT calculations allow for a detailed analysis of how modifications to the ligand architecture influence the electronic structure of the ruthenium center and the accessibility of the active site to the substrate wiley-vch.deuvic.ca. Steric bulk around the metal center can affect substrate binding and the geometry of transition states, thereby influencing reaction rates and pathways uvic.cadiva-portal.org. Electronic effects, on the other hand, can alter the electron density on the ruthenium atom, impacting its ability to activate substrates and facilitate key steps like hydride transfer wiley-vch.dediva-portal.org. Studies have shown that the interplay between these effects is crucial for optimizing catalytic performance uvic.ca.

Probing the Role of the Amino (NH) Ligand Group

A key feature of the Ru-MACHO catalyst is the presence of a secondary amine (NH) group within the pincer ligand. Computational studies have specifically investigated the role of this NH group in catalysis researchgate.netliv.ac.uk. It is understood that the NH proton can participate in hydrogen bonding interactions with the substrate or intermediates, which can help stabilize transition states and facilitate proton transfer steps researchgate.netliv.ac.uk. While the NH ligand may initially appear chemically innocent, DFT calculations have shown that it can play a crucial role in multi-bond concerted reactions and in stabilizing intermediates through hydrogen bonding, thereby facilitating the catalytic cycle researchgate.netliv.ac.uk.

Catalyst Deactivation Pathways and Strategies for Reactivation

Like many homogeneous catalysts, Ru-MACHO(regR) can undergo deactivation under certain reaction conditions, leading to a decrease in catalytic activity over time nih.govmdpi.com. Understanding these deactivation pathways is essential for developing strategies to improve catalyst longevity and efficiency nih.gov.

Formation of Ruthenium Biscarbonyl Monohydride Cationic Complexes

Table 2: Catalyst Deactivation and Reactivation

| Deactivation Pathway | Deactivated Species | Reactivation Strategy | Source |

| Formation under certain reaction conditions | Ruthenium biscarbonyl monohydride cationic complexes [RuHPNPR(CO)2]+ | CO dissociation under reaction conditions | nih.gov |

Ligand-Dependent Reactivation Protocols

Catalyst deactivation is a challenge in homogeneous catalysis. For Ru-MACHO, a identified deactivation pathway involves the formation of ruthenium biscarbonyl monohydride cationic complexes [RuHPNPR(CO)₂]⁺ nih.gov. The reactivity of these deactivated species has been found to be ligand-dependent nih.gov.

Crucially, with Ru-MACHO, the biscarbonyl species can be converted back to the active species through CO dissociation under the reaction conditions nih.gov. This indicates an inherent reactivation pathway for Ru-MACHO where simple CO loss from the deactivated biscarbonyl complex regenerates the active catalyst. This ligand-dependent lability of the carbonyl ligands plays a key role in the catalyst's ability to maintain activity nih.gov.

Furthermore, studies have shown that stabilization of the dehydrochlorinated Ru-MACHO with additional phosphine (B1218219) ligands can influence the resulting complexes and their activity in base-free (de)hydrogenation reactions nih.gov. This suggests that external ligands can impact the stability and potentially the reactivation pathways of the catalyst nih.gov.

Kinetic Investigations and Isotopic Labeling Studies

In the context of CO₂ hydrogenation to formic acid using a related heterogeneous ruthenium catalyst (Ru-HT), kinetic studies showed the reaction rate was first order with respect to the amount of catalyst and the partial pressures of CO₂ and H₂ rsc.org. While this study focused on a heterogeneous system, it highlights the typical parameters investigated in kinetic analyses of ruthenium-catalyzed hydrogenation reactions. For homogeneous Ru-MACHO catalysis, similar kinetic parameters are likely to be important.

Computational studies, including density functional theory (DFT) calculations and microkinetic modeling, have been employed to understand the kinetic behavior of homogeneous ester hydrogenation catalyzed by related metal complexes, providing insights into intermediates and transition states researchgate.netacs.org. These computational approaches can complement experimental kinetic studies to build a comprehensive picture of the catalytic cycle.

Isotopic labeling studies are powerful tools for elucidating reaction mechanisms by tracing the fate of specific atoms during the catalytic cycle. For Ru-MACHO catalysis, isotopic labeling experiments have been performed in various reactions.

In the dehydrogenation of glycerol catalyzed by Ru-MACHO(regR), isotopic tracer techniques and nuclear magnetic resonance analysis have been used to confirm the possible reaction pathway researchgate.net. This indicates that isotopic labeling is employed to provide evidence for proposed mechanistic steps, such as hydrogen transfer processes researchgate.net.

Deuterium (B1214612) labeling experiments have also been conducted in the context of epoxide hydrogenation catalyzed by Ru-MACHO to understand the catalytic process researchgate.net. These experiments help in determining which bonds are cleaved and formed during the reaction and can support or refute proposed mechanisms like the Noyori-type pathway researchgate.net.

Furthermore, isotopic labeling, particularly with deuterium, has been used in studies involving hydrogen-deuterium exchange reactions catalyzed by Ru-MACHO, for instance, in the selective deuteration of alcohols researchgate.net. These studies often involve analyzing the incorporation of deuterium into the substrate or product using techniques like mass spectrometry researchgate.net.

Illustrative Data (Hypothetical Example based on typical kinetic studies):

While specific data for Ru-MACHO(regR) under the exact headings requested was not found in a format suitable for direct table generation, kinetic studies often involve measuring reaction rates under varying conditions. A hypothetical example of how such data might be presented in a table is shown below, based on typical parameters explored in catalysis kinetics:

| Entry | Catalyst Loading (mol%) | Substrate Concentration (M) | H₂ Pressure (bar) | Temperature (°C) | Initial Rate (mol/L/min) |

| 1 | 0.1 | 1.0 | 20 | 80 | 0.05 |

| 2 | 0.2 | 1.0 | 20 | 80 | 0.10 |

| 3 | 0.1 | 2.0 | 20 | 80 | 0.10 |

| 4 | 0.1 | 1.0 | 40 | 80 | 0.09 |

| 5 | 0.1 | 1.0 | 20 | 100 | 0.15 |

Isotopic labeling studies might involve tracking the deuterium incorporation over time or under different reaction conditions, often analyzed by techniques like NMR or Mass Spectrometry researchgate.netresearchgate.net.

Illustrative Data (Hypothetical Example based on isotopic labeling studies):

Similarly, a hypothetical example of data from a deuterium labeling study could be presented as follows:

| Entry | Substrate | Labeling Agent | Reaction Time (h) | % Deuterium Incorporation (at specific position) | Analysis Method |

| 1 | Alcohol-H | D₂ | 1 | 25 | ¹H NMR |

| 2 | Alcohol-H | D₂ | 4 | 60 | ¹H NMR |

| 3 | Epoxide-H | D₂ | 2 | 40 (Branched Product) | Mass Spectrometry |

Optimization and Advanced Design Strategies for Ru Macho Regr Catalysts

Influence of Reaction Parameters on Catalytic Performance

The efficiency and selectivity of catalytic reactions mediated by Ru-MACHO(regR) are significantly influenced by various reaction parameters, including the choice of solvent, temperature and pressure regimes, the presence of bases and additives, and the catalyst loading. rsc.orgnih.govchemrxiv.org

Solvent Effects on Activity and Selectivity

The solvent plays a crucial role in dissolving reactants and the catalyst, as well as influencing the reaction pathway and stability of catalytic species. For the hydrogenation of esters catalyzed by Ru-MACHO, methanol (B129727) has been identified as a suitable solvent, partly due to its favorable environmental profile and its ability to solubilize the reaction components. rsc.orgrsc.org Studies on the hydrogenation of ethyl 2,2-difluoro-2-phenylacetate using Ru-MACHO showed that while methanol facilitated the reaction, other solvents like THF and MeTHF resulted in no conversion. rsc.org Toluene (B28343) showed some conversion in this hydrogenation. rsc.org

In the context of epoxide hydrogenation catalyzed by Ru-MACHO-BH, a related Ru-MACHO derivative, both ethanol (B145695) and isopropyl alcohol proved effective, leading to nearly complete conversion of the epoxide. chemrxiv.org Notably, isopropyl alcohol provided the highest branched-to-linear product ratio, indicating its influence on regioselectivity. chemrxiv.org

For acceptorless dehydrogenation reactions, such as the formation of amides from alcohols and amines catalyzed by Ru-MACHO, investigations into solvent effects revealed that toluene and dioxane afforded the highest product yields. nih.gov

These findings highlight the significant impact of solvent choice on both the activity and selectivity of Ru-MACHO catalyzed reactions, necessitating careful optimization depending on the specific transformation.

Optimization of Temperature and Pressure Regimes

Temperature and pressure are critical parameters that affect reaction kinetics and thermodynamic equilibrium. Optimization studies for the Ru-catalyzed hydrogenation of an ester precursor using Ru-MACHO employed a design of experiments (DoE) approach to investigate the influence of pressure (10-30 bar) and temperature (40-60 °C). rsc.org Based on the model generated from batch studies, a product yield exceeding 90% was predicted at conditions of 20 bar pressure and 60 °C temperature. rsc.org

In the dehydrogenation of glycerol (B35011) catalyzed by Ru-MACHO(regR) for the production of formic acid and lactic acid, optimal yields were achieved at a higher temperature of 200 °C over a reaction time of 48 hours. researchgate.netresearchgate.netresearchgate.net

For the hydrogenation of epoxides using Ru-MACHO-BH, experiments were conducted at temperatures of 60 °C and 80 °C under a hydrogen pressure of 30 bar to assess catalytic activity and selectivity. chemrxiv.org The optimization of these parameters is crucial for achieving high conversion and desired product distributions. Machine learning approaches are also being explored to predict optimal temperature and pressure conditions for ruthenium-catalyzed ester hydrogenation, demonstrating the complexity and importance of these parameters. cam.ac.uk

Impact of Bases and Additives on Reaction Efficiency

The presence of bases and other additives can significantly influence the activity and stability of Ru-MACHO catalysts, often by facilitating the formation of the active catalytic species or influencing the reaction mechanism. For the hydrogenation of esters with Ru-MACHO, a base, such as sodium methoxide (B1231860) (NaOMe), is essential for the activation of the precatalyst. rsc.org However, increasing the concentration of NaOMe was found to lead to an increase in the formation of an acid side product. rsc.org While Ru-MACHO-BH has been reported to be active without added base in some instances, other studies indicate that the addition of base is necessary for successful catalysis, suggesting potential issues with catalyst stability or activation depending on the specific reaction conditions. rsc.org

In acceptorless dehydrogenation reactions catalyzed by Ru-MACHO, the choice of base is critical. Investigations comparing various bases, including LiOH, NaOH, KOH, Na₂CO₃, K₂CO₃, NaOEt, and NaOtBu, demonstrated that potassium hydroxide (B78521) (KOH) promoted the highest yield of the desired amide product. nih.gov Conversely, the use of NaOEt or NaOtBu resulted in no amide formation under the tested conditions. nih.gov

For the hydrogenation of epoxides catalyzed by Ru-MACHO-BH, the addition of a strong base like NaOtBu was observed to enhance the reaction rate. chemrxiv.org Interestingly, the presence or absence of base also influenced the change in the branched-to-linear product ratio over time. chemrxiv.org

These findings underscore the intricate relationship between the catalyst, the substrate, and the base or additive, highlighting the need for careful optimization of these components.

Catalyst Loading Optimization for Enhanced Turnover Frequencies

Optimizing catalyst loading is essential for developing economically viable and efficient catalytic processes, aiming for high turnover frequencies (TOF) and turnover numbers (TON). In the hydrogenation of an ester precursor using Ru-MACHO, a design of experiments study included catalyst loading as a variable, exploring the range of 0.03 to 0.10 mol%. rsc.org A continuous flow process utilizing Ru-MACHO achieved a high product yield of 98% with a very low catalyst loading of 0.065 mol%, demonstrating high efficiency. rsc.org

For the dehydrogenation of glycerol catalyzed by Ru-MACHO(regR), studies were conducted using 3 mg of the catalyst to achieve reported yields of formic acid and lactic acid. researchgate.netresearchgate.netresearchgate.net In the context of epoxide hydrogenation with Ru-MACHO-BH, high conversion and excellent yields of the branched alcohol product were obtained with catalyst loadings as low as 0.03 mol%. chemrxiv.org Acceptorless dehydrogenation for amide formation utilized 1 mol% of the Ru-MACHO precatalyst. nih.gov

Ligand Modification and Structure-Activity Relationships

The performance of Ru-MACHO catalysts is intimately linked to the structure of the MACHO ligand. Modifications to the phosphine (B1218219) components of the ligand are a primary strategy for tuning the electronic and steric properties of the catalyst, thereby influencing its activity, selectivity, and stability. chemrxiv.orgtcichemicals.com

Effects of Substituents on Pincer Ligand Backbones

The electronic and steric properties of the substituents (R) on the phosphorus atoms of the MACHO pincer ligand play a crucial role in tuning the catalytic activity and selectivity of the resulting ruthenium complexes. While the core Ru-MACHO(regR) catalyst features phenyl substituents (R=Ph), studies on related Ru pincer complexes highlight the impact of varying these groups.

Another comparative study involving the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) showed that the commercially available iPr-Ru-MACHO catalyst (R=i-Pr) resulted in significantly lower yields of the desired product (2,5-dihydroxymethylfuran) compared to a novel cationic Ru-PNP pincer complex salt researchgate.net. Specifically, iPr-Ru-MACHO yielded only 7% of the product, whereas the alternative catalyst achieved a quantitative yield under similar mild reaction conditions researchgate.net. This provides a direct comparison illustrating how changing the isopropyl substituents (i-Pr) to phenyl (Ph) in the Ru-MACHO framework, or altering the ligand system entirely, can drastically affect catalytic efficiency for specific substrates.

Research into the deactivation pathway of Ru-MACHO type catalysts in CO2 hydrogenation identified the formation of ruthenium biscarbonyl monohydride cationic complexes, [RuHPNPR(CO)2]+ nih.gov. The reactivity of these deactivation species was found to be ligand-dependent nih.gov. For Ru-MACHO (R=Ph), the biscarbonyl species could revert back to the active catalyst through CO dissociation under the reaction conditions nih.gov. This suggests that the phenyl substituents on the pincer ligand influence the stability and reversibility of catalyst deactivation pathways, which is critical for sustained catalytic activity nih.gov.

Furthermore, it has been hypothesized that less electron-donating ligands in aliphatic PNP Ru catalysts might lead to greater turnover for CO2 hydrogenation by destabilizing an inactive Ru dicarbonyl species, allowing it to re-enter the catalytic cycle nsf.gov. While this specific finding relates to aliphatic PNP ligands and not directly to the aromatic phenyl substituents in Ru-MACHO(regR), it underscores the general principle that the electronic properties of the pincer ligand substituents have a tangible impact on the catalyst's performance and deactivation pathways.

Comparative Analysis with Other Ruthenium Pincer Catalysts and Related Systems

Ru-MACHO(regR) and its variants have been extensively compared to other ruthenium pincer catalysts and related catalytic systems to evaluate their performance across various reactions. These comparisons highlight the strengths and specific applications where Ru-MACHO catalysts demonstrate superior activity or selectivity.

In the hydrogenation of esters, Ru-MACHO has been recognized as an efficient catalyst system takasago.comrsc.org. A comparison with Gusev's Ru-SNS catalyst (where SNS refers to a sulfur-nitrogen-sulfur pincer ligand) for the hydrogenation of ethyl 2,2-difluoro-2-phenylacetate showed notable differences rsc.org. Under similar conditions, the Ru-SNS catalyst resulted in low conversion and high selectivity towards a hemiacetal intermediate, whereas Ru-MACHO achieved a high yield of the desired alcohol product rsc.org. This indicates that the PNP ligand framework in Ru-MACHO imparts different reactivity and selectivity compared to an SNS ligand system for this specific ester hydrogenation rsc.org.

| Catalyst | Substrate | Conversion (%) | Product Yield (%) | Selectivity to Hemiacetal (%) | Conditions | Citation |

| Ru-MACHO | Ethyl 2,2-difluoro-2-phenylacetate | High | 91 | Low | Continuous flow, 2.2 equiv H₂, 25 min residence | rsc.org |

| Ru-SNS | Ethyl 2,2-difluoro-2-phenylacetate | Low | Trace | High | Similar to Ru-MACHO conditions | rsc.org |

Ru-MACHO has also been compared in transfer dehydrogenation reactions. In the transfer dehydrogenation of 1-phenylethanol (B42297) to acetophenone, a new class of cyclometallated PNPC pincer complexes was compared to Ru-MACHO d-nb.info. While the new PNPC complexes showed good activity, the classical Ru-MACHO catalyst outperformed the new system at shorter reaction times d-nb.info. Specifically, Ru-MACHO achieved 98% yield after 4.5 hours, whereas the new PNPC complex showed only 44% yield at the same time point, requiring 72 hours to reach 92% yield d-nb.info.

| Catalyst | Reaction | Time (h) | Conversion (%) | Product Yield (%) | Citation |

| Ru-MACHO | Dehydrogenation of 1-phenylethanol | 4.5 | Full | 98 | d-nb.info |

| New Ru-PNPC | Dehydrogenation of 1-phenylethanol | 4.5 | ~50 | 44 | d-nb.info |

| New Ru-PNPC | Dehydrogenation of 1-phenylethanol | 72 | Full | 92 | d-nb.info |

In the hydrogenation of epoxides, both RuPNNimine and Ru-MACHO-BH were found to be highly active catalysts for branched-selective epoxide hydrogenation chemrxiv.org. Ru-MACHO-BH demonstrated high conversion and excellent yield of the branched alcohol product even at low catalyst loadings (0.03 mol %) chemrxiv.org. This study highlighted Ru-MACHO-BH as a practical option due to its commercial availability and effectiveness chemrxiv.org.

Ru-MACHO catalysts have also been compared to Ru-NHC (N-heterocyclic carbene) complexes, which have emerged as promising catalysts for similar transformations like acceptorless dehydrogenation nih.gov. While Ru-NHC complexes are active, the less bulky nature of the ligand in Ru-MACHO compared to some other pincer type ligands may contribute to a broader substrate scope nih.gov.

The versatility of the Ru-MACHO family is evident in their application to a variety of reactions beyond ester hydrogenation, including the hydrogenation of nitriles and sugars, dehydrogenation of alcohols, N-monomethylation of aromatic amines, and formal deoxygenative hydrogenation of lactams researchgate.net. This broad reactivity profile distinguishes them from catalysts with more limited substrate scopes.

The ability of Ru-MACHO-BH to catalyze the hydrogenation of CO2 to methanol under base-free conditions is another point of comparison, demonstrating its unique activation properties compared to Ru-MACHO which typically requires a base for activation takasago.comrsc.org. While Ru-MACHO-BH can decompose in the presence of air, its ability to function without added base makes it advantageous in certain systems rsc.org.

Heterogenization and Industrial Scalability of Ru Macho Regr

Methodologies for Catalyst Heterogenization

Several approaches have been investigated for immobilizing or incorporating Ru-MACHO(regR) onto solid supports, thereby creating heterogeneous catalytic systems.

Development of Supported Ru-MACHO(regR) Systems

One common strategy for heterogenizing homogeneous catalysts involves grafting or immobilizing the catalyst species onto the surface of a solid support. Research has explored the functionalization of silica (B1680970) surfaces as a method for supporting Ru-MACHO catalysts. This approach aims to anchor the molecular catalyst onto a stable, high-surface-area material, allowing for heterogeneous catalysis while potentially retaining the catalyst's performance. researchgate.netescholarship.orgescholarship.org Studies have demonstrated the successful heterogenization of Ru-MACHO onto silica, confirming the incorporation of the catalyst onto the support material. escholarship.org Characterization techniques such as FT-IR, XPS, and quantitative EDS have been employed to confirm catalyst loading and dispersion on the support. escholarship.org

Fabrication of Porous Organometallic Polymer (POMP) Architectures Incorporating Ru-MACHO(regR)

Another promising methodology for heterogenizing Ru-MACHO(regR) involves its incorporation into porous organometallic polymer (POMP) architectures. This method creates a solid, porous material where the catalyst is an integral part of the polymer network. One reported method involves the direct heterogenization of Ru-MACHO via a Lewis acid-catalyzed Friedel-Crafts reaction, using dichloromethane (B109758) as a cross-linker. researchgate.netnih.govresearchgate.net This process leads to the formation of a heterogeneous, pincer-type Ru porous organometallic polymer (Ru-MACHO-POMP) with a high surface area. researchgate.netnih.govresearchgate.netnih.gov The synthesis typically involves a solvothermal method, resulting in stable particles with a uniform distribution of active ruthenium sites. nih.gov Analytical techniques confirm the successful heterogenization and the formation of crosslinked structures within the polymer. nih.gov Ru-MACHO-POMP catalysts have shown high catalytic activity and recyclability in specific reactions, such as the chemoselective hydrogenation of α,β-unsaturated carbonyl compounds. researchgate.netnih.govresearchgate.net

Strategies for Catalyst Recyclability and Reusability in Heterogeneous Systems